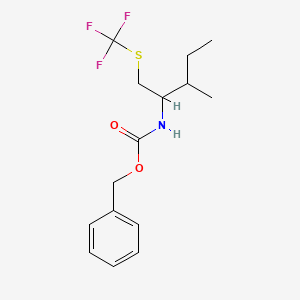
(2-Methyl-1-trifluoromethylsulfanyl methyl-butyl)-carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1-trifluoromethylsulfanyl methyl-butyl)-carbamic acid benzyl ester is a complex organic compound characterized by the presence of a trifluoromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-trifluoromethylsulfanyl methyl-butyl)-carbamic acid benzyl ester typically involves multiple steps. One common method includes the reaction of a trifluoromethylsulfanyl precursor with a suitable carbamic acid derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-trifluoromethylsulfanyl methyl-butyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and reaction times being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions often result in the formation of new functionalized derivatives .
Scientific Research Applications
(2-Methyl-1-trifluoromethylsulfanyl methyl-butyl)-carbamic acid benzyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which (2-Methyl-1-trifluoromethylsulfanyl methyl-butyl)-carbamic acid benzyl ester exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate: This compound shares the trifluoromethyl group and is used as a powerful methylating agent.
Triflamides and Triflimides: These compounds also contain trifluoromethyl groups and are widely used in organic synthesis and catalysis.
Uniqueness
(2-Methyl-1-trifluoromethylsulfanyl methyl-butyl)-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H20F3NO2S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
benzyl N-[3-methyl-1-(trifluoromethylsulfanyl)pentan-2-yl]carbamate |
InChI |
InChI=1S/C15H20F3NO2S/c1-3-11(2)13(10-22-15(16,17)18)19-14(20)21-9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,19,20) |
InChI Key |
IAHBOUIYIJQXRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CSC(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















